molecular formula C11H19N3O2 B13540110 Methyl 2-(ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate

Methyl 2-(ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13540110
M. Wt: 225.29 g/mol
InChI Key: RSLFZRABXQPBRO-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoate is a multifunctional ester featuring a pyrazole ring substituted at the 1- and 5-positions, a branched propanoate chain with ethylamino and methyl groups, and a terminal methyl ester.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-(ethylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C11H19N3O2/c1-5-12-11(3,10(15)16-4)8-14-9(2)6-7-13-14/h6-7,12H,5,8H2,1-4H3

InChI Key

RSLFZRABXQPBRO-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CN1C(=CC=N1)C)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-(ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate typically involves the reaction of ethylamine with a suitable pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Methyl 2-(ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring in the compound can interact with enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Position Variations in Pyrazole Derivatives

  • Methyl 2-(ethylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoate (): The 4-methylpyrazole isomer differs in the substitution position of the methyl group on the pyrazole ring. This positional change can alter electronic distribution and hydrogen-bonding patterns. The 4-methyl variant is listed as discontinued, possibly due to reduced stability or unfavorable steric interactions compared to the 5-methyl analog .
  • Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate (): The addition of a nitro group at the pyrazole 3-position introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions or reduce basicity of the pyrazole NH. This contrasts with the target compound, where the absence of nitro groups likely improves metabolic stability .

Functional Group Modifications

  • Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (): This compound features a pyran ring fused with pyrazole, along with cyano and phenyl groups.
  • Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate (): Lacking the ethylamino and one methyl group, this analog has reduced hydrogen-bonding capacity and lipophilicity. Such differences could impact solubility and bioavailability .

Thiophene and Benzothiazole Derivatives

  • 5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-(methylthio)-1H-pyrazole-4-carbonitrile (): The benzothiazole-thio moiety introduces sulfur-based interactions (e.g., van der Waals forces, hydrogen bonding via thio groups), which are absent in the target compound. This structural feature may enhance binding to metal ions or biological targets like enzymes .

Physicochemical and Crystallographic Insights

Hydrogen-Bonding and Crystal Packing

The ethylamino group in the target compound serves as a hydrogen-bond donor, while the pyrazole NH and ester carbonyl act as acceptors. In contrast, analogs like 7a () with hydroxy-pyrazole substituents exhibit enhanced hydrogen-bonding networks, influencing crystal packing and melting points .

Stability and Reactivity

The discontinued status of the 4-methylpyrazole analog () suggests steric or electronic factors may destabilize the molecule. The nitro-substituted derivative () might exhibit higher reactivity toward nucleophilic attack due to the electron-deficient pyrazole ring .

Comparative Data Table

Compound Name Key Structural Features Functional Groups Notable Properties/Issues References
Target Compound 5-methylpyrazole, ethylamino, methyl ester NH (pyrazole), NH (ethylamino), ester Potential metabolic stability
Methyl 2-(ethylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoate 4-methylpyrazole NH (pyrazole), NH (ethylamino), ester Discontinued; stability concerns
Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate 3-nitro-5-methylpyrazole Nitro, ester High reactivity, electron-deficient
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate Pyran-fused pyrazole, cyano, phenyl Hydroxy, amino, cyano, ester Enhanced crystallinity, π-π stacking

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